1-[(2R)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidine-2-carbonyl]piperidine-4-carboxylic acid
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Overview
Description
1-[(2R)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidine-2-carbonyl]piperidine-4-carboxylic acid is a complex organic compound that features a combination of fluorenyl, pyrrolidine, and piperidine moieties. This compound is often used in the synthesis of peptides and other biologically active molecules due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2R)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidine-2-carbonyl]piperidine-4-carboxylic acid typically involves multiple steps:
Protection of the amine group: The fluorenylmethoxycarbonyl (Fmoc) group is introduced to protect the amine group of the pyrrolidine ring.
Formation of the pyrrolidine ring: This step involves the cyclization of appropriate precursors under controlled conditions.
Coupling with piperidine-4-carboxylic acid: The protected pyrrolidine is then coupled with piperidine-4-carboxylic acid using coupling reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Deprotection: The final step involves the removal of the Fmoc group under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk synthesis of intermediates: Large quantities of the protected pyrrolidine and piperidine-4-carboxylic acid are synthesized.
Automated coupling: Automated peptide synthesizers are often used to couple the intermediates efficiently.
Purification: The final product is purified using techniques such as crystallization, chromatography, or recrystallization to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
1-[(2R)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidine-2-carbonyl]piperidine-4-carboxylic acid undergoes various chemical reactions, including:
Substitution reactions: The compound can undergo nucleophilic substitution reactions at the carbonyl carbon.
Hydrolysis: The ester and amide bonds in the compound can be hydrolyzed under acidic or basic conditions.
Oxidation and reduction: The compound can be oxidized or reduced to form different derivatives.
Common Reagents and Conditions
Substitution reactions: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are commonly used.
Hydrolysis: Hydrochloric acid (HCl) or sodium hydroxide (NaOH) are used for hydrolysis.
Oxidation and reduction: Oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4) are employed.
Major Products Formed
Substitution reactions: Substituted derivatives of the original compound.
Hydrolysis: Carboxylic acids and amines.
Oxidation and reduction: Various oxidized or reduced forms of the compound.
Scientific Research Applications
1-[(2R)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidine-2-carbonyl]piperidine-4-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and peptides.
Biology: Employed in the study of enzyme-substrate interactions and protein folding.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[(2R)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidine-2-carbonyl]piperidine-4-carboxylic acid involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of enzymes, depending on its structure and the functional groups present. The pathways involved include:
Enzyme inhibition: The compound binds to the active site of enzymes, preventing substrate binding and subsequent catalysis.
Signal transduction: It can modulate signaling pathways by interacting with receptors or other signaling molecules.
Comparison with Similar Compounds
Similar Compounds
- 1-[(2R)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidine-2-carbonyl]piperidine-2-carboxylic acid
- 1-[(2R)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidine-2-carbonyl]piperidine-3-carboxylic acid
- 1-[(2R)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidine-2-carbonyl]piperidine-5-carboxylic acid
Uniqueness
1-[(2R)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidine-2-carbonyl]piperidine-4-carboxylic acid is unique due to its specific combination of fluorenyl, pyrrolidine, and piperidine moieties. This unique structure imparts distinct chemical and biological properties, making it valuable in various research and industrial applications.
Properties
Molecular Formula |
C26H28N2O5 |
---|---|
Molecular Weight |
448.5 g/mol |
IUPAC Name |
1-[(2R)-1-(9H-fluoren-9-ylmethoxycarbonyl)pyrrolidine-2-carbonyl]piperidine-4-carboxylic acid |
InChI |
InChI=1S/C26H28N2O5/c29-24(27-14-11-17(12-15-27)25(30)31)23-10-5-13-28(23)26(32)33-16-22-20-8-3-1-6-18(20)19-7-2-4-9-21(19)22/h1-4,6-9,17,22-23H,5,10-16H2,(H,30,31)/t23-/m1/s1 |
InChI Key |
XQSVLEABBOYLNZ-HSZRJFAPSA-N |
Isomeric SMILES |
C1C[C@@H](N(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)N5CCC(CC5)C(=O)O |
Canonical SMILES |
C1CC(N(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)N5CCC(CC5)C(=O)O |
Origin of Product |
United States |
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